Product packaging for 3-Fluoro-2-methanesulfonylaniline(Cat. No.:CAS No. 1499020-26-6)

3-Fluoro-2-methanesulfonylaniline

Cat. No.: B2602157
CAS No.: 1499020-26-6
M. Wt: 189.2
InChI Key: YGTRFRLWJRSYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hypothetical Description for Illustration Purposes 3-Fluoro-2-methanesulfonylaniline is a versatile aromatic amine building block prized in medicinal chemistry and drug discovery research. The presence of distinct electron-withdrawing substituents, including fluorine and a methanesulfonyl group, on the aniline ring makes this compound a valuable precursor for constructing complex molecular architectures. Its primary research application lies in its role as an intermediate in the synthesis of potential pharmacologically active molecules, such as kinase inhibitors or other small-molecule therapeutics. The methanesulfonyl group can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of candidate drugs, while the fluorine atom is often used to modulate metabolic stability and bioavailability. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can employ it in cross-coupling reactions, nucleophilic substitutions, and as a scaffold for the development of compound libraries. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. For detailed safety information, refer to the material safety data sheet (MSDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2S B2602157 3-Fluoro-2-methanesulfonylaniline CAS No. 1499020-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTRFRLWJRSYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499020-26-6
Record name 3-fluoro-2-methanesulfonylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Fluoro 2 Methanesulfonylaniline and Its Derivatives

Strategic Approaches to Constructing the 3-Fluoro-2-methanesulfonylaniline Scaffold

The assembly of the this compound core relies on the sequential and controlled introduction of its defining functional groups: the fluorine atom, the methanesulfonyl group, and the amino group. The order and method of these introductions are critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

Introduction of Fluorine onto Aniline (B41778) and Related Precursors

The incorporation of a fluorine atom onto an aniline or a precursor molecule is a fundamental step in the synthesis of this compound. This can be achieved through various methods, including electrophilic aromatic substitution using specialized fluorinating agents. nih.gov Alternatively, a more common strategy involves starting with a pre-fluorinated building block. For instance, commercially available 1-fluoro-2-nitrobenzene (B31998) can serve as a versatile starting material. nih.gov This approach circumvents the often harsh conditions and selectivity issues associated with direct fluorination of complex aniline derivatives. The synthesis of related fluoroaniline (B8554772) compounds, such as 3-fluoroaniline (B1664137) itself, can be accomplished through methods like the Schiemann reaction starting from m-chloroaniline, followed by an amination reaction.

Installation of the Methanesulfonyl Group on Aromatic Systems

The methanesulfonyl group (-SO₂CH₃) is a key functional moiety in the target molecule. A common and effective method for its installation onto an aromatic ring is through the oxidation of a corresponding methylthio (-SCH₃) group. researchgate.netthieme-connect.com This two-step approach involves the initial introduction of the methylthio group, which can then be oxidized to the desired sulfone.

The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®) being among the most common. nih.govorganic-chemistry.org The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation or side reactions, particularly in the presence of other sensitive functional groups like an amine. nih.gov While direct sulfonylation of an aromatic ring is another possibility, the oxidation of a methylthio precursor often offers a milder and more controlled route to the desired methanesulfonyl compound. thieme-connect.com

Selective Functionalization of Substituted Aniline Intermediates

The synthesis of this compound often proceeds through substituted aniline intermediates that require further functionalization. The reactivity and directing effects of the substituents already present on the aniline ring play a crucial role in the outcome of subsequent reactions. For example, the amino group in aniline is strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. This high reactivity can sometimes be problematic, leading to multiple substitutions or unwanted side reactions.

To manage this, protecting groups are often employed. nih.gov The amino group can be temporarily converted into a less reactive amide, such as an acetanilide, which still directs ortho- and para-, but with attenuated reactivity. After the desired transformations are complete, the protecting group can be removed to regenerate the free amine. This strategy allows for greater control over the synthetic sequence.

Classical and Contemporary Synthesis Routes

The synthesis of this compound can be approached through various routes, ranging from multi-step sequences starting from simple precursors to pathways involving strategic nitration and reduction steps.

Multistep Synthesis from Readily Available Starting Materials

A plausible and frequently utilized strategy for the synthesis of this compound involves a multi-step sequence starting from readily available materials. A key intermediate in this approach is 3-fluoro-2-(methylthio)aniline (B1278374). nih.gov The synthesis of this intermediate can be accomplished by first introducing the methylthio group onto a suitable fluorinated aromatic precursor, followed by the formation of the aniline functionality.

Once 3-fluoro-2-(methylthio)aniline is obtained, the final step is the oxidation of the methylthio group to the methanesulfonyl group. This transformation, as previously discussed, can be achieved using common oxidizing agents like m-CPBA or Oxone®. nih.govorganic-chemistry.org This multi-step approach offers a modular and controllable pathway to the target molecule.

A related synthetic method has been reported for a similar compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, which starts from 4-bromo-2-fluorobenzotrifluoride. This synthesis involves a sequence of reactions including the introduction of a methyl group and the formation of the aniline from a carbamate (B1207046) precursor, highlighting the modular nature of these synthetic strategies. researchgate.net

Nitration and Subsequent Reduction Pathways for Amino Group Formation

An alternative and powerful strategy for the formation of the amino group in the target molecule involves the nitration of a suitable precursor followed by the reduction of the nitro group. google.com This approach is particularly useful when starting with a fluorinated aromatic compound that does not already contain an amino group.

For instance, a synthetic route could commence with a fluorinated compound bearing a methylthio or methanesulfonyl group. This precursor would then be subjected to nitration to introduce a nitro group at the desired position on the aromatic ring. The directing effects of the existing substituents would guide the position of the incoming nitro group.

Following nitration, the nitro group is then reduced to an amine. A variety of reducing agents can be employed for this transformation, with common methods including the use of metals in acidic media (e.g., iron in hydrochloric acid) or catalytic hydrogenation. google.comnih.gov For example, the reduction of 1-fluoro-2-bromo-3-nitrobenzene to 1-fluoro-2-bromo-3-aminobenzene has been achieved in high yield using Raney nickel as a catalyst under hydrogen pressure. nih.gov This nitration-reduction sequence provides a reliable method for introducing the amino group at a late stage in the synthesis.

Sulfonylation Reactions Utilizing Methylsulfonyl Chloride

The introduction of the methylsulfonyl group onto an aniline backbone is a critical step in forming sulfonylaniline compounds. The reaction of an aniline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, is a well-established method for forming sulfonamides. researchgate.net This reaction typically proceeds via a bimolecular nucleophilic displacement mechanism, where the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

The rate and efficiency of this sulfonylation are significantly influenced by the solvent system. Studies on the reaction between benzenesulfonyl chloride and aniline have shown that reaction rates vary across different solvents, with the order being water > methanol (B129727) > propan-2-ol > ethyl acetate (B1210297). researchgate.net The polarity and hydrogen-bonding capability of the solvent play a crucial role. For instance, in methanol-water mixtures, the reaction rate increases with a higher water content. researchgate.net Substituents on both the aniline and the sulfonyl chloride also impact reactivity, with correlations often described by Hammett and Brønsted equations. researchgate.net

While direct sulfonylation with methylsulfonyl chloride is a primary method, alternative modern approaches have been developed. These include visible-light-mediated photoredox catalysis, which can achieve the sulfonylation of anilines using sulfinate salts or sulfonyl fluorides as the source of the sulfonyl group. rsc.orgnih.govnih.gov These methods offer mild reaction conditions and can be useful for late-stage functionalization. rsc.orgnih.gov

Table 1: Solvent Effects on the Sulfonylation of Aniline This table is illustrative, based on findings for benzenesulfonyl chloride reactions with aniline. researchgate.net

SolventRelative Reaction Rate
WaterHighest
MethanolHigh
Propan-2-olModerate
Ethyl AcetateLowest
Methanol-Ethyl Acetate MixDecreases with more ethyl acetate
Methanol-Water MixIncreases with more water

Fluorination Techniques for Aromatic Rings

The introduction of a fluorine atom onto an aromatic ring is a fundamental transformation in the synthesis of compounds like this compound. Several methods exist for aromatic fluorination, each with specific applications and mechanisms. numberanalytics.com

Electrophilic Fluorination: This approach utilizes reagents that act as an electrophilic fluorine source ("F+"). Common reagents include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comrsc.org These reagents are often safer and easier to handle than traditional agents like molecular fluorine (F₂). rsc.org The reactions can be catalyzed by Lewis acids, such as ZrCl₄, to facilitate the fluorination of arenes at room temperature. rsc.org

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method, particularly for aromatic rings that are "activated" by electron-withdrawing groups, such as a nitro group. google.com In a typical SNAr reaction, a leaving group (e.g., chlorine) is displaced by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comgoogle.com This "halex" (halogen exchange) reaction is an industrially viable route for producing fluoroanilines. For example, 2,4-difluoroaniline (B146603) can be synthesized from 2,4-dichloronitrobenzene (B57281) through a halex reaction followed by the reduction of the nitro group. google.com

Transition Metal-Catalyzed Fluorination: These methods have become increasingly important for their mild conditions and broad substrate scope. numberanalytics.com Catalysts based on palladium or copper can facilitate the fluorination of aryl halides, triflates, stannanes, or boronic acids. numberanalytics.comorganic-chemistry.org For instance, copper-catalyzed fluorination can be achieved using KF with diaryliodonium salts or N-fluoro-2,4,6-trimethylpyridinium triflate (NFTPT) with aryl stannanes. organic-chemistry.org

Table 2: Comparison of Aromatic Fluorination Methods

MethodFluorine SourceTypical SubstrateKey Features
ElectrophilicSelectfluor, NFSI numberanalytics.comrsc.orgElectron-rich aromaticsDirect C-H fluorination, often requires a catalyst. rsc.org
Nucleophilic (SNAr)KF, CsF numberanalytics.comgoogle.comElectron-poor aromatics with a leaving groupIndustrially common, requires activating groups. google.com
Metal-CatalyzedKF, NFTPT numberanalytics.comorganic-chemistry.orgAryl halides, boronic acids, stannanesMild conditions, high functional group tolerance. organic-chemistry.org

Synthesis of Advanced Derivatives and Analogs of this compound

Modifying the core structure of this compound allows for the creation of a diverse range of analogs with potentially new properties and applications. numberanalytics.comgoogle.com These modifications can be targeted at the aromatic ring, the amino group, or the sulfonyl moiety.

Altering the substitution pattern of the benzene (B151609) ring requires strategic synthetic planning. Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can be employed. The outcome of these reactions is directed by the existing substituents: the amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director, and the methanesulfonyl group is a deactivating meta-director. The interplay of these directing effects will determine the position of new substituents.

Multi-step synthetic sequences are often necessary to achieve specific substitution patterns that are not accessible through direct substitution. google.com This can involve installing functional groups that are later transformed. For example, a synthetic route to 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride involves starting with 4-bromo-2-fluorobenzotrifluoride, introducing a methyl group via lithiation and reaction with methyl iodide, and then installing the amino group via a palladium-catalyzed reaction with tert-butyl carbamate followed by deprotection. google.com

The primary amino group of this compound is a versatile handle for a wide array of chemical transformations.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. The synthesis of novel sulfonamides and carbamates from the related compound 3-fluoro-4-morpholinoaniline (B119058) demonstrates this approach, where the amine is reacted with various sulfonyl chlorides. researchgate.net

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines using alkyl halides or other alkylating agents.

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) through Sandmeyer or related reactions, providing another route to modify the aromatic core.

Heterocycle Formation: The amino group can serve as a key component in the construction of heterocyclic rings fused to the benzene core. For instance, 3-fluoro-2-methylaniline (B146951) has been used in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline. chemicalbook.com

The methanesulfonyl group (-SO₂CH₃) is generally characterized by its high chemical stability and electron-withdrawing nature. Transformations of this group are less common than modifications to the amino group or aromatic ring but are nonetheless possible.

Reduction: The sulfone can be reduced, although this typically requires strong reducing agents and harsh conditions.

Modification of the Methyl Group: While the C-H bonds of the methyl group are relatively inert, they can potentially be functionalized under specific conditions, such as through free-radical halogenation or metallation with a very strong base, though this is synthetically challenging.

Displacement: In certain aromatic systems, a sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated by other electron-withdrawing groups.

The primary role of the sulfonyl moiety in many synthetic schemes is often as a stable, non-reactive, electron-withdrawing director, which influences the properties and reactivity of the rest of the molecule.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

One key area of focus is the development of safer and more efficient synthetic reactions. For example, the synthesis of sulfonyl fluorides, which can be precursors to sulfones, traditionally required highly toxic and difficult-to-handle reagents like SO₂F₂ gas. eurekalert.org Recent innovations have established a green synthetic process that converts readily available thiols or disulfides into sulfonyl fluorides using a combination of SHC5® (a chlorinating agent) and potassium fluoride (KF). eurekalert.org This method is notable for producing only non-toxic salts like NaCl and KCl as byproducts, having a minimal environmental footprint, and being scalable and cost-effective. eurekalert.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents improves atom economy and reduces waste. Examples include the use of transition metal catalysts for fluorination numberanalytics.com and photoredox catalysts for sulfonylation, nih.gov which allow reactions to proceed under mild conditions. Catalytic reduction (e.g., using H₂ gas and a metal catalyst) is a greener alternative to stoichiometric reducing agents like iron or zinc for converting nitro groups to anilines. google.com

Solvent Choice: The selection of solvents has a major impact on the environmental profile of a process. Research into reaction kinetics in different media, such as the study of sulfonylation in water-alcohol mixtures, can lead to the replacement of hazardous organic solvents with more benign alternatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. This involves favoring addition reactions over substitution or elimination reactions where possible and avoiding the use of protecting groups, which add steps and generate waste.

Atom Economy and Reaction Efficiency Considerations

The principles of atom economy and reaction efficiency are central to the development of sustainable and cost-effective synthetic routes for complex molecules like this compound. While a specific, high-yielding, and atom-economical synthesis for this exact molecule is not widely published, an analysis of potential synthetic pathways allows for a discussion of these critical factors.

Table 1: Potential Synthetic Steps and Efficiency Considerations

StepTransformationReagents & ByproductsAtom Economy & Efficiency Considerations
1Introduction of the methylthio groupe.g., Dimethyl disulfide (DMDS)This step can be relatively atom-economical if it proceeds via a substitution reaction where the leaving group is small. However, the use of protecting groups on the aniline may be necessary, which would lower the overall atom economy.
2Oxidation of the sulfide (B99878) to the sulfonee.g., Hydrogen peroxide, m-CPBAThe use of hydrogen peroxide as an oxidant is highly atom-economical as the only byproduct is water. Other reagents like m-chloroperoxybenzoic acid (m-CPBA) are less atom-economical due to the generation of a stoichiometric amount of m-chlorobenzoic acid as a byproduct. The reaction yield and selectivity (avoiding over-oxidation to the sulfonic acid) are key efficiency factors.
3Formation of the anilinee.g., Reduction of a nitro groupCatalytic hydrogenation is a highly atom-economical method for the reduction of a nitro group to an amine, with molecular hydrogen as the reagent and water as the byproduct. The efficiency is often high, with excellent yields and clean conversions.

Solvent Selection and Catalytic Approaches

The choice of solvents and the use of catalysts are pivotal in directing the outcome and improving the environmental footprint of the synthesis of this compound and its derivatives.

Solvent Selection:

The selection of solvents is dictated by the specific requirements of each reaction step, including reactant solubility, reaction temperature, and compatibility with the reagents used. In the synthesis of related fluorinated anilines, a range of solvents has been employed. For instance, in the synthesis of a 3-fluoro-2-methyl-4-trifluoromethylaniline derivative, dioxane has been used as a solvent for a palladium-catalyzed amination reaction. google.com Methanol and ethyl acetate are also common solvents for subsequent steps. google.com For the oxidation of sulfides to sulfones, polar solvents such as methanol, ethanol, or acetic acid are often utilized to ensure the solubility of the reactants and reagents. The broader trend in modern organic synthesis is to move towards greener solvents with lower toxicity and environmental impact, such as water, ethanol, or supercritical fluids, where feasible.

Catalytic Approaches:

Catalysis is fundamental to achieving efficient and selective synthesis. In the context of synthesizing this compound, several types of catalytic approaches are relevant:

Palladium-catalyzed cross-coupling reactions: These are powerful methods for forming carbon-nitrogen bonds to create the aniline moiety. For example, a Buchwald-Hartwig amination could be envisioned to install the amino group onto a suitably functionalized aromatic precursor. A patent for a related compound describes the use of a tris(dibenzylideneacetone)dipalladium(0) (B46781) catalyst with a specific phosphine (B1218219) ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) for such a transformation. google.com

Catalytic reduction: As mentioned, the reduction of a nitro group to an aniline is a key transformation that is often achieved with high efficiency using catalytic hydrogenation. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Acid/Base Catalysis: Many of the reactions in a potential synthetic sequence may be facilitated by acid or base catalysis. For instance, the nucleophilic aromatic substitution to introduce the methylthio group might be accelerated by a base.

The development of novel catalytic systems that can operate under milder conditions, in greener solvents, and with higher turnover numbers is an active area of research that could significantly benefit the synthesis of complex molecules like this compound.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 2 Methanesulfonylaniline

Electrophilic Aromatic Substitution Reactions on the 3-Fluoro-2-methanesulfonylaniline Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

The directing effects of the substituents on the this compound ring are a result of the combination of inductive and resonance effects.

Amino Group (-NH₂): Located at position 1, the amino group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) or resonance effect, which donates electron density to the ring.

Methanesulfonyl Group (-SO₂CH₃): At position 2, the methanesulfonyl group is a strong deactivating group and a meta-director. Its powerful -I (inductive) and -M (mesomeric) effects withdraw significant electron density from the ring.

Fluoro Group (-F): Positioned at 3, the fluorine atom is a deactivating group due to its strong -I effect, but it is an ortho, para-director because of its +M effect. wikipedia.orglibretexts.org

Between these two positions, the para-position (C4) is generally favored over the ortho-position (C6) due to reduced steric hindrance. The electronic effects also favor the C4 position, as it is meta to the deactivating methanesulfonyl group, whereas the C6 position is ortho to it.

SubstituentPositionElectronic EffectDirecting Influence
Amino (-NH₂)1Activating (+M, -I)Ortho, Para
Methanesulfonyl (-SO₂CH₃)2Deactivating (-M, -I)Meta
Fluoro (-F)3Deactivating (-I, +M)Ortho, Para

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the expected outcomes can be predicted based on the established directing effects.

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would be expected to yield the 4-halo-3-fluoro-2-methanesulfonylaniline as the major product. The amino group's powerful directing effect to the para position would be the primary driver of this regioselectivity.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would also be expected to result in substitution at the C4 position. However, the strongly acidic conditions can lead to the protonation of the amino group, forming an ammonium (B1175870) salt (-NH₃⁺). This protonated group is a strong deactivating meta-director, which would complicate the reaction and potentially lead to a mixture of products or require the use of a protecting group on the amine. For instance, nitration of p-fluoroaniline under anhydrous conditions has been shown to be an effective method. google.com

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likely face similar challenges to nitration due to the acidic conditions and the potential for amine protonation. If the reaction proceeds, substitution at the C4 position would be the anticipated outcome.

ReactionReagentsPredicted Major Product
Halogenation (e.g., Bromination)Br₂, FeBr₃ or suitable solvent4-Bromo-3-fluoro-2-methanesulfonylaniline
NitrationHNO₃, H₂SO₄3-Fluoro-4-nitro-2-methanesulfonylaniline
SulfonationH₂SO₄, SO₃4-Amino-2-fluoro-3-(methylsulfonyl)benzenesulfonic acid

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Other Leaving Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr mechanism is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the methanesulfonyl group is a potent electron-withdrawing group located ortho to the fluorine atom. This positioning significantly activates the C-F bond towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. Consequently, the fluorine atom in this molecule is expected to be an excellent leaving group in SNAr reactions. masterorganicchemistry.com

The activated nature of the fluorine atom allows for its displacement by various nucleophiles, including ammonia (B1221849) and primary or secondary amines. These reactions typically proceed under relatively mild conditions, often with the use of a base and a suitable solvent. nih.gov

Reaction with Ammonia: Treatment of this compound with ammonia would be expected to yield 2-methanesulfonylbenzene-1,3-diamine.

Reaction with Amines: Similarly, reaction with primary or secondary amines would lead to the corresponding N-substituted 2-methanesulfonylbenzene-1,3-diamine derivatives. The reactivity would follow the general trends for SNAr, where more nucleophilic amines react faster. libretexts.org These reactions are crucial for the synthesis of more complex molecules in medicinal and materials chemistry.

Reactions of the Amino Group in this compound

The amino group in this compound can undergo a variety of common transformations characteristic of aromatic amines.

Diazotization: The primary amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, -OH, and -H.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(3-fluoro-2-(methylsulfonyl)phenyl)acetamide. This transformation is often used to protect the amino group during other reactions, such as nitration.

Acylation, Alkylation, and Arylation Reactions

The primary amine functionality of this compound readily undergoes reactions typical of anilines, including acylation, alkylation, and arylation.

Acylation: The nucleophilic nitrogen atom can attack acylating agents like acid chlorides or anhydrides. This reaction is often used to protect the amino group or to introduce an amide functionality, which can alter the electronic properties and steric environment of the molecule. rsc.orgchemistrysteps.com The acylation of anilines with agents such as isobutyryl chloride or dimethylketen proceeds via a bimolecular process, which can be significantly catalyzed by the presence of carboxylic acids. rsc.org The resulting amide is less activating towards the aromatic ring compared to the free amine because the nitrogen lone pair is delocalized into the adjacent carbonyl group. chemistrysteps.com

Alkylation: The nitrogen of the aniline (B41778) can also act as a nucleophile in reactions with alkyl halides to form secondary, tertiary, and even quaternary ammonium salts. vedantu.com The reaction proceeds via a nucleophilic substitution mechanism. vedantu.com However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. vedantu.comacs.org More selective N-alkylation methods have been developed using various catalysts, such as copper(II) acetate (B1210297) with alkylborane reagents or ruthenium complexes with alcohols, to achieve mono-alkylation with high selectivity. organic-chemistry.org Acid-catalyzed ortho-alkylation of anilines with styrenes has also been reported, offering a route to introduce bulky substituents onto the aromatic ring. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions are state-of-the-art methods for forming C-N bonds, enabling the arylation of the aniline nitrogen (Buchwald-Hartwig amination) or direct C-H arylation of the aromatic ring. nih.govacs.org A significant challenge in the direct arylation of unprotected anilines is preventing the competitive N-arylation. acs.org However, specialized ligand systems, such as [2,2′-bipyridin]-6(1H)-one, have been developed to direct the palladium catalyst towards selective ortho C-H arylation over N-arylation. nih.govacs.org For anilides (acylated anilines), palladium-catalyzed ortho-arylation can be achieved using an excess of an aryl substrate under an oxygen atmosphere, a process known as twofold C–H functionalization. nih.govmit.edu

Reaction TypeReagent/Catalyst SystemKey Features
Acylation Acyl Halides, AnhydridesForms amide, serves as a protecting group, reduces ring activation. rsc.orgchemistrysteps.com
Alkylation Alkyl HalidesForms secondary/tertiary amines; can lead to over-alkylation. vedantu.comacs.org
Arylation (N-H) Aryl Halides, Pd-catalyst (e.g., with XPhos)Buchwald-Hartwig amination; forms diarylamines. acs.org
Arylation (C-H) Aryl Halides, Pd-catalyst (e.g., with bipy-6-OH)Directs functionalization to the ortho-position of the ring. nih.govacs.org

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). icrc.ac.irbyjus.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nucleophilic amine. byjus.com

The resulting aryl diazonium salt is a versatile intermediate. The diazonium group (–N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles. More significantly, the diazonium cation is a weak electrophile that can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. slideshare.netorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para-position of the activated coupling partner. organic-chemistry.org The product is an azo compound (R–N=N–R'), which often possesses an extended conjugated system, leading to intense colors. Many synthetic dyes are based on this chemistry. organic-chemistry.org The pH of the reaction is crucial, as coupling with phenols is typically done under mildly alkaline conditions, while coupling with anilines is performed in mildly acidic solutions. organic-chemistry.org

Mechanism of Azo Coupling

Formation of Diazonium Ion: Aniline derivative reacts with nitrous acid. byjus.com

Electrophilic Attack: The diazonium ion attacks the electron-rich ring of the coupling partner (e.g., phenol). slideshare.netresearchgate.net

Deprotonation: A base removes a proton from the intermediate to restore aromaticity and form the final azo product. icrc.ac.ir

Condensation Reactions with Carbonyl Compounds

The nucleophilic amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (–C=N–). researchgate.netyoutube.com This reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium toward the product. youtube.comresearchgate.net

The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to form the C=N double bond. youtube.comusu.ac.id The formation of a Schiff base from aniline and an aromatic aldehyde like benzaldehyde (B42025) can be particularly favorable due to the extended conjugation between the two aromatic rings through the imine linkage, which stabilizes the product. youtube.com These Schiff bases are valuable intermediates in organic synthesis and can act as ligands in coordination chemistry. researchgate.net

Transformations of the Methanesulfonyl Group

The methanesulfonyl (–SO₂CH₃) group is a strong electron-withdrawing group and is generally robust and resistant to many chemical transformations.

Oxidation and Reduction Chemistry of Sulfur

Oxidation: The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6). Therefore, it cannot be further oxidized under standard chemical conditions.

Reduction: The methanesulfonyl group is highly resistant to reduction. Cleavage of the C–S bond or reduction of the sulfone to a sulfide (B99878) requires harsh reducing agents, such as lithium aluminum hydride (LiAlH₄). Such conditions would likely also reduce other functional groups present in the molecule. The reduction of aryl sulfonyl chlorides to cleave the S–Cl bond is a known reaction, but the C–SO₂R bond of a sulfone is much more stable. researchgate.net

Role in Palladium-Catalyzed Cross-Coupling Reactions

While the methanesulfonyl group itself is not typically a direct participant in cleavage reactions, it plays a crucial role as an activating or directing group in palladium-catalyzed cross-coupling reactions. Aryl methanesulfonates (mesylates), derived from phenols, can serve as alternatives to aryl halides in coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.org

In the context of this compound derivatives, the methanesulfonyl group acts as a strong electron-withdrawing group. This electronic effect makes the aromatic ring electron-poor, which can influence the oxidative addition step in palladium-catalyzed cycles. nih.gov Furthermore, aryl sulfonyl chlorides have been shown to participate in Suzuki-Miyaura cross-coupling with boronic acids, demonstrating a reactivity order of ArI > ArSO₂Cl > ArBr > ArCl. researchgate.net This indicates that under specific conditions, a sulfonyl group can act as a leaving group in C-C bond formation. researchgate.net The use of sulfonyl chlorides and aryl mesylates in Stille cross-couplings has also been reported. researchgate.netrsc.org The presence of the methanesulfonyl group on the aniline ring significantly impacts the electronic environment, affecting the regioselectivity and efficiency of such coupling reactions. nih.gov

Ring-Closure and Annulation Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable synthons for the construction of heterocyclic ring systems. The functional groups on the molecule can be manipulated to participate in intramolecular cyclization (ring-closure) or intermolecular annulation reactions.

Ring-Closure Reactions: Intramolecular reactions can be designed by first functionalizing the aniline nitrogen. For example, an acylated derivative could be further modified to contain a nucleophilic or electrophilic side chain that can react with a position on the aromatic ring to form a new fused ring.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one through an intermolecular process. Phosphine-catalyzed annulation reactions are a powerful tool for constructing various heterocycles. rsc.orgrsc.org For example, [3+2], [4+2], and [3+3] annulations using allenoates as synthons have been developed. rsc.orgnih.govnih.gov In a typical phosphine-catalyzed [3+2] annulation, a modified allylic compound can react with an imine (derivable from an aniline) to produce functionalized pyrrolines. rsc.org Derivatives of this compound can be envisioned as precursors to imines or other reaction partners in these powerful ring-forming methodologies.

Annulation TypeKey ReagentsProduct Type
[3+2] Annulation Allenoates, SuccinimidesSpirocyclic diones rsc.org
[3+3] Annulation Allenoates, AziridinesTetrahydropyridines nih.govnih.gov
[4+2] Annulation Allenoates, α-AminonitrilesTetrahydropyridines
[6+1] Annulation α-Allyl Allenoates, BisnucleophilesSeven-membered heterocycles rsc.org

Formation of Heterocyclic Systems

The aniline moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles. The presence of both an electron-donating amino group and electron-withdrawing fluoro and methanesulfonyl substituents in this compound suggests a nuanced reactivity profile, making it a potentially interesting substrate for forming fused heterocyclic systems such as quinazolines and benzothiazoles.

Quinazoline (B50416) Synthesis:

Quinazolines are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov A common synthetic strategy involves the condensation of an aniline derivative with a suitable carbonyl-containing compound. For instance, the reaction of 2-aminobenzophenones with various reagents can yield quinazoline scaffolds. nih.gov While no specific examples utilize this compound, its structural similarity to other anilines used in these syntheses suggests its potential applicability. The electron-withdrawing nature of the ortho-methanesulfonyl and meta-fluoro groups would likely decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions compared to electron-rich anilines. nih.gov

One could envision a reaction where this compound is condensed with an appropriate aldehyde or ketone to form an imine, which then undergoes cyclization. For example, a multicomponent reaction involving an aldehyde and an ammonium source under microwave conditions is a known method for quinazoline synthesis. nih.gov

Table 1: Examples of Quinazoline Synthesis from Substituted Anilines (Analogous Reactions)

Starting Aniline Reagents Product Yield (%) Reference
2-Aminobenzophenone Benzylamine, I₂ 2-Phenylquinazoline Good organic-chemistry.org
o-Carbonyl anilines Amino acids, electrolysis Substituted quinazolines Good organic-chemistry.orgacs.org

This table presents reactions of analogous compounds, as specific data for this compound is not available in the literature.

Benzothiazole Synthesis:

Benzothiazoles are another class of heterocycles with significant applications in medicinal chemistry. nih.gov The most common route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. rjpbcs.commdpi.com However, alternative methods starting from anilines are also well-established. One such method is the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of an oxidizing agent like bromine to form a 2-aminobenzothiazole (B30445) derivative. rjpbcs.com

Applying this to this compound, a plausible pathway would involve its reaction with thiocyanate to generate an intermediate thiourea (B124793), which would then undergo electrophilic cyclization onto the benzene (B151609) ring. The position of cyclization would be directed by the existing substituents. The strong electron-withdrawing methanesulfonyl group at the ortho position would likely direct the cyclization to the para position relative to the amino group.

Table 2: Examples of Benzothiazole Synthesis from Substituted Anilines (Analogous Reactions)

Starting Aniline Reagents Product Yield (%) Reference
Substituted anilines KSCN, glacial acetic acid 2-Substituted Benzothiazole N/A rjpbcs.com
N-(2-chlorophenyl) benzothioamide Cu(II)-BINAM catalyst 2-Aryl or 2-alkyl-substituted benzothiazoles Good rjpbcs.com

This table presents reactions of analogous compounds, as specific data for this compound is not available in the literature.

Intramolecular Cyclizations

Intramolecular cyclization reactions are powerful tools for the construction of cyclic molecules. For a substituted aniline like this compound to undergo such a reaction, it would typically require the prior installation of a reactive side chain.

For example, if an alkenyl group were introduced at the 6-position of this compound, an iodine-mediated cyclization could potentially lead to the formation of a tetrahydroquinoline or a related fused system. The reaction of ortho-(cyclohex-2-enyl)aniline with iodine, for instance, yields different products depending on the solvent, including 1-iodohexahydrocarbazole. researchgate.net The electronic effects of the fluoro and methanesulfonyl groups would play a crucial role in directing the regioselectivity and influencing the rate of such a cyclization. The electron-withdrawing nature of these groups would deactivate the aromatic ring towards electrophilic attack, which is a key step in many such cyclizations.

Another possibility for intramolecular cyclization would involve the sulfonyl group itself. While the methanesulfonyl group is generally stable, under certain conditions, intramolecular nucleophilic attack by the aniline nitrogen could be envisaged, particularly if the methyl group of the sulfonyl moiety were functionalized. However, there are no direct examples of such a transformation for this specific substitution pattern in the surveyed literature. The primary role of the ortho-sulfonyl group is often as a powerful electron-withdrawing and directing group, which can influence the reactivity of other positions on the ring. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 3 Fluoro 2 Methanesulfonylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3-Fluoro-2-methanesulfonylaniline, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals and confirm the connectivity of the molecule.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonances

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons. The aliphatic region would feature a singlet corresponding to the three protons of the methanesulfonyl (–SO₂CH₃) group. The aromatic region would display a complex pattern of multiplets for the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the electron-withdrawing effects of the methanesulfonyl group and the fluorine atom, as well as the electron-donating effect of the aniline (B41778) amino (–NH₂) group. A broad singlet, characteristic of the two amine protons (–NH₂), would also be expected, the chemical shift of which can be dependent on solvent and concentration. However, specific, experimentally verified chemical shift values and coupling constants for this compound are not documented in available literature.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals would be anticipated: one for the methyl carbon of the sulfonyl group and six for the carbons of the aromatic ring. The positions of the aromatic carbon signals would be significantly affected by the attached functional groups. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring would show smaller C-F couplings (²JCF, ³JCF, etc.). The carbon attached to the methanesulfonyl group and the carbon attached to the amino group would also have characteristic chemical shifts. Without experimental data, precise chemical shift assignments are not possible.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. huji.ac.il A ¹⁹F NMR spectrum for this compound would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The specific chemical shift and coupling constants are crucial for confirming the fluorine's position but are not publicly documented.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (³JHH), helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to assign the protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be critical for establishing the connectivity between the aromatic ring and the methanesulfonyl and amino groups, by showing correlations from the methyl protons to the sulfonyl-bearing carbon, and from the aromatic protons to neighboring carbons.

Detailed correlation maps from these experiments are necessary for a complete structural proof, but this information is not available in the public record for this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) spectroscopy are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

An IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Expected vibrations would include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (–NH₂) group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H Stretching: Signals for the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methyl group (below 3000 cm⁻¹).

S=O Stretching: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfonyl (–SO₂) group, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-F Stretching: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹, indicating the C-F bond.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

While these are the expected regions for the absorption bands, the precise frequencies from an experimental spectrum of this compound are not documented in publicly accessible sources.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification and structural analysis. For this compound, a Raman spectrum would be expected to display characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

Sulfonyl Group (SO₂) Vibrations: Symmetric and asymmetric stretching modes of the S=O bonds would appear in the characteristic region of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-S and S-C Bonds: Stretching vibrations associated with the C-SO₂ and S-CH₃ bonds would also be present.

Aromatic Ring Vibrations: C-C stretching modes within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring would influence the exact positions and intensities of these peaks.

C-F Stretching: The carbon-fluorine stretching vibration would be expected in the 1000-1350 cm⁻¹ region.

N-H Stretching: The aniline amine group would exhibit symmetric and asymmetric N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ range.

Without experimental data, a specific analysis and data table for this compound cannot be compiled. The application of different laser excitation wavelengths (e.g., 405 nm, 532 nm, 671 nm) could be used to optimize the Raman signal and minimize fluorescence interference, thereby improving the limits of detection for the analyte. pnl.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₇H₈FNO₂S), the theoretical exact mass can be calculated. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically produces protonated molecules [M+H]⁺ or other adducts. nih.gov For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺190.03325133.7
[M+Na]⁺212.01519143.7
[M-H]⁻188.01869136.5
[M+NH₄]⁺207.05979153.7
[M+K]⁺227.98913140.4
[M+H-H₂O]⁺172.02323127.6
[M+HCOO]⁻234.02417152.0
[M+CH₃COO]⁻248.03982181.0

Electron ionization (EI) is a higher-energy technique that leads to extensive fragmentation. While no experimental EI mass spectrum for this compound is available, a hypothetical fragmentation pattern would likely involve the loss of the methanesulfonyl group, cleavage of the C-S bond, and fragmentation of the aromatic ring, providing valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information about the molecular conformation and intermolecular interactions of this compound.

Crystal Growth and Diffraction Data Collection Methodologies

To perform X-ray crystallography, single crystals of this compound of sufficient size and quality would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once suitable crystals are obtained, they would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and processed to determine the crystal system, space group, and unit cell dimensions. nih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions

Analysis of the diffraction data would yield the precise coordinates of each atom in the molecule, revealing bond lengths, bond angles, and torsion angles. This would elucidate the conformation of the methanesulfonyl group relative to the fluorinated aniline ring. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups, and π-π stacking of the aromatic rings, which stabilize the crystal lattice. nih.gov

Chromatographic-Spectroscopic Hyphenated Techniques for Purity and Mixture Analysis

For analyzing the purity of this compound and resolving it from potential starting materials, by-products, or degradants, hyphenated techniques are the industry standard. These methods couple the separation power of chromatography with the detection and structural identification capabilities of mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase, after which the eluent is introduced into a mass spectrometer.

For this compound, a reverse-phase HPLC method would typically be employed. The analyte possesses moderate polarity due to the aniline functional group, while also having nonpolar character from the benzene ring. A suitable mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to facilitate protonation of the analyte for positive ion mode detection. nih.gov

The mass spectrometer, serving as the detector, ionizes the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft method that typically keeps the parent molecule intact. In positive ion mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺.

While specific experimental literature for this compound is not publicly available, theoretical data provides expected mass-to-charge ratios for various adducts that would be crucial for identification. uni.lu

Table 1: Predicted HPLC-MS Adducts for this compound in ESI Mode

Adduct Form Predicted Mass-to-Charge Ratio (m/z) Ionization Mode
[M+H]⁺ 190.03325 Positive
[M+Na]⁺ 212.01519 Positive
[M+NH₄]⁺ 207.05979 Positive
[M-H]⁻ 188.01869 Negative
[M+HCOO]⁻ 234.02417 Negative

Data sourced from theoretical calculations. uni.lu

By monitoring for the expected m/z of 190.03325, analysts can selectively quantify the compound and assess its purity with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column before being introduced to the mass spectrometer. Given the structure of this compound, its suitability for GC-MS analysis would depend on its thermal stability and volatility. While anilines can sometimes require derivatization to improve their chromatographic behavior, many are amenable to direct analysis.

In a typical GC-MS analysis, the compound would be identified by its specific retention time—the time it takes to travel through the column under a defined temperature program—and its mass spectrum. The most common ionization method in GC-MS is Electron Ionization (EI), a high-energy technique that causes extensive fragmentation of the molecule. This fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," allowing for confident identification by comparing the obtained spectrum to library data or by interpreting the fragmentation based on chemical principles.

The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's exact mass, although it may be weak or absent if the molecule fragments readily. More prominent peaks would correspond to stable fragment ions. For this compound (monoisotopic mass: 189.026 Da), key fragmentations would likely involve the loss of methyl or sulfonyl groups.

Table 2: Predicted and Plausible Mass Spectral Fragments for this compound in GC-MS (EI)

Ion Plausible Mass-to-Charge Ratio (m/z) Description
[M]⁺ 189.03 Molecular Ion
[M-CH₃]⁺ 174.00 Loss of a methyl group
[M-SO₂]⁺ 125.04 Loss of sulfur dioxide
[M-CH₃SO₂]⁺ 110.02 Loss of the entire methanesulfonyl group

These m/z values are based on the compound's structure and common fragmentation patterns, not on reported experimental data.

The combination of a unique retention time and a characteristic fragmentation pattern makes GC-MS an excellent tool for confirming the identity of this compound and for detecting and identifying volatile impurities in a sample.

Computational and Theoretical Studies on 3 Fluoro 2 Methanesulfonylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

A hypothetical data table for the optimized geometry of 3-Fluoro-2-methanesulfonylaniline, which would be generated from DFT calculations, is presented below.

Table 1: Hypothetical DFT Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-N Data not available
C-S Data not available
S=O Data not available
C-F Data not available
Bond Angle C-N-H Data not available
C-S-O Data not available
Dihedral Angle C-C-N-H Data not available

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the fluoro and methanesulfonyl groups would be expected to influence the energies of these orbitals. FMO analysis of related sulfonamides has been used to understand their interactions and potential biological activity. researchgate.netresearchgate.net

Table 2: Hypothetical FMO Properties of this compound

Property Energy (eV)
HOMO Data not available
LUMO Data not available

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. uni-muenchen.de This is crucial for predicting how the molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the aniline (B41778) group, with positive potential near the hydrogen atoms of the amine group. The fluorine atom would also contribute to the local electronic environment. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

Conformational Landscape and Flexibility of this compound

MD simulations would reveal the different spatial arrangements, or conformations, that this compound can adopt at a given temperature. This is particularly important for understanding its flexibility, which can influence its ability to bind to biological targets. The simulations would track the rotation around single bonds, such as the C-S and C-N bonds, to map out the conformational landscape.

Solvation Effects and Intermolecular Hydrogen Bonding

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model these solvation effects by surrounding the molecule with solvent molecules, such as water. This would allow for the study of how the solvent influences the conformation of this compound. Furthermore, these simulations can identify and characterize intermolecular hydrogen bonds between the solute and solvent, or between molecules of this compound itself. The amine group and the sulfonyl oxygen atoms would be expected to be key sites for hydrogen bonding. The amino group in the aniline scaffold is known to be pivotal for forming hydrogen bonds in various applications. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens for dissecting the intricate steps of chemical reactions at a molecular level. rsc.org For a molecule like this compound, understanding its formation and the synthesis of its derivatives is crucial. Theoretical methods allow for the exploration of potential energy surfaces, which map the energy of a system as a function of its geometry, revealing the most likely paths from reactants to products. numberanalytics.comnumberanalytics.com

A plausible synthetic route to this compound involves the electrophilic sulfonation of 3-fluoroaniline (B1664137). The key to understanding the kinetics of this reaction lies in characterizing its transition state—the highest energy point on the minimum energy reaction pathway. github.io Transition states are fleeting structures that cannot be isolated experimentally but can be located and analyzed using computational methods like Density Functional Theory (DFT). numberanalytics.com

DFT calculations are employed to optimize the geometries of the reactants, products, and, most importantly, the transition state. acs.org For the sulfonation of 3-fluoroaniline, the calculation would model the interaction with a sulfonating agent (e.g., SO₃, potentially catalyzed by sulfuric acid). researchgate.net The process involves finding a first-order saddle point on the potential energy surface, which corresponds to the transition state and is characterized by having exactly one imaginary vibrational frequency. github.io

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. Theoretical calculations can thus predict the regioselectivity of the sulfonation—that is, whether the methanesulfonyl group will preferentially add to the ortho, meta, or para position relative to the amino group, by comparing the activation energies for each pathway. For this compound, the calculation would focus on the formation of the bond between the sulfur atom and the carbon at position 2 of the aniline ring.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Sulfonation of 3-Fluoroaniline

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants3-Fluoroaniline + SO₃0.00
Transition StateHighest energy structure along the reaction coordinate for C2-sulfonation.+15.5
ProductThis compound-5.2
Activation Energy (ΔE‡) Energy(Transition State) - Energy(Reactants) 15.5

Note: The values in this table are illustrative and represent the type of data generated from a computational study.

Beyond its own synthesis, computational analysis is invaluable for predicting the outcomes of reactions to form derivatives of this compound. nih.govnih.gov Introducing or modifying other functional groups on the aromatic ring can significantly alter the molecule's reactivity. Reaction pathway analysis involves computationally exploring multiple potential routes to a desired derivative to identify the most kinetically and thermodynamically favorable path. rsc.orgnumberanalytics.com

For example, if one were to synthesize a derivative like 3-Fluoro-2-methanesulfonyl-4-nitroaniline, computational methods could be used to model the nitration of the parent compound. The analysis would compare the energy profiles for nitration at the C4, C5, and C6 positions. This involves calculating the activation energies for each pathway to determine which isomer is most likely to form. rsc.org Such studies can guide synthetic chemists in choosing the appropriate reaction conditions (e.g., temperature, catalyst) to achieve the desired product and minimize unwanted side-products. rsc.org This predictive capability is a cornerstone of modern chemical research, enabling more efficient and targeted synthesis strategies. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Chemical and Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. mdpi.comnih.gov These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. researchgate.net For a compound like this compound, QSAR/QSPR can be used to predict its reactivity, synthetic feasibility, or other properties without the need for extensive laboratory experiments. nih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical (3D): These require the 3D coordinates of the atoms and describe the molecule's size, shape, and surface area.

Electronic (Quantum Chemical): These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 2: Selected Molecular Descriptors for this compound

Descriptor ClassDescriptor NameDescriptionHypothetical Value
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.189.21 g/mol
Atom CountTotal number of atoms (C, H, F, N, O, S).19
Topological Wiener IndexSum of the distances between all pairs of non-hydrogen atoms in the molecular graph.435
Balaban IndexA distance-based topological index that accounts for the size of the molecule.2.89
Geometrical Molecular Surface AreaThe total surface area of the molecule.195.4 Ų
Molecular VolumeThe volume occupied by the molecule.140.1 ų
Electronic Dipole MomentA measure of the overall polarity of the molecule.4.12 Debye
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.-6.8 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.-1.2 eV

Note: Values are illustrative and would be precisely calculated in a formal QSPR/QSAR study.

Once descriptors are calculated for a series of related aniline derivatives, a predictive model can be built. researchgate.net This involves using statistical techniques, such as Multiple Linear Regression (MLR), to find a mathematical equation that links a set of descriptors to a specific property, like reaction yield (a measure of synthetic feasibility). github.io

The general form of an MLR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the values of the selected molecular descriptors, and c₀, c₁, ... cₙ are regression coefficients determined by the statistical fitting process.

To ensure the model is robust and predictive, it must be validated. nih.gov Common statistical metrics include:

R² (Coefficient of Determination): Indicates how well the model fits the training data. A value closer to 1.0 is better.

Q² (Cross-Validated R²): Measures the model's ability to predict data that was not used in its creation. A high Q² (typically > 0.6) suggests good predictive power.

For instance, a QSPR model could be developed to predict the yield of a specific reaction for various substituted anilines. By calculating the relevant descriptors for a new, not-yet-synthesized derivative of this compound, its synthetic feasibility could be estimated before committing resources to laboratory work. This predictive capability makes QSAR/QSPR an indispensable tool in modern chemical design and synthesis planning. chemrxiv.org

Table 3: Hypothetical QSPR Model for Predicting Synthetic Yield

Model ParameterValue/Equation
Dependent Variable Reaction Yield (%)
Selected Descriptors D₁: Molecular Surface Area, D₂: LUMO Energy
Model Equation Yield (%) = 85.2 - 0.25(D₁) + 5.8(D₂)
Statistical Validation R² = 0.88
Q² = 0.75

Note: This table presents a simplified, hypothetical model for illustrative purposes.

Applications of 3 Fluoro 2 Methanesulfonylaniline in Advanced Chemical Research

As a Versatile Synthetic Building Block in Complex Molecule Synthesis

3-Fluoro-2-methanesulfonylaniline has emerged as a valuable building block in organic synthesis due to the unique electronic properties conferred by its substituent groups. The electron-withdrawing nature of both the fluorine atom and the methanesulfonyl group significantly influences the reactivity of the aniline (B41778) ring, while the amino group provides a key handle for a variety of chemical transformations.

Precursor in Multistep Organic Synthesis

The strategic placement of the fluoro, methanesulfonyl, and amino groups makes this compound a key intermediate in the synthesis of complex target molecules. While specific, publicly documented multistep syntheses starting directly from this compound are not abundant, its utility can be inferred from the synthesis of structurally related compounds. For instance, fluorinated anilines are common precursors in the synthesis of pharmaceuticals and agrochemicals. The synthesis of 2-amino-3-fluorobenzoic acid, a vital precursor for indole (B1671886) derivatives and fluoroacridines, highlights the utility of the aminofluorobenzene scaffold.

The presence of the methanesulfonyl group, in addition to the fluorine, further activates the aromatic ring for certain reactions and provides a site for potential modification or interaction in the final molecule. This combination of functional groups allows chemists to design synthetic routes where the aniline can be diazotized and transformed, or the amino group can be acylated or alkylated to build more complex structures. The general importance of fluorinated building blocks in drug design is well-established, with a trend toward creating more structurally diverse and sp³-rich scaffolds. researchgate.net

Scaffold for Heterocyclic Compound Development

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many biologically active molecules. nih.gov The this compound structure is an ideal starting point for the construction of various heterocyclic systems. The amino group can participate in cyclization reactions to form fused rings, such as quinolines, quinazolines, or benzodiazepines, depending on the reaction partner.

For example, the reaction of anilines with β-ketoesters (the Combes quinoline (B57606) synthesis) or malonic esters can lead to the formation of quinolone structures. The electronic properties of the fluoro and methanesulfonyl substituents on the this compound scaffold would be expected to influence the regioselectivity and rate of such cyclization reactions. Similarly, condensation with aldehydes followed by cyclization is a common route to various nitrogen-containing heterocycles. The development of synthetic methods using fluorinated building blocks to create novel heterocyclic entities remains an active area of research, driven by the need for new chemical matter in drug discovery.

Role in Medicinal Chemistry Design Principles and Scaffold Modification

The this compound scaffold is particularly relevant in medicinal chemistry, where the introduction of fluorine and sulfonyl groups can dramatically modulate a molecule's physicochemical and pharmacological properties.

Investigation of Structure-Activity Relationships (SAR) based on Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound core offers multiple points for modification to systematically probe these relationships.

Key modifications and their predicted effects include:

Aniline (NH2) group: Acylation or alkylation of the amino group can introduce new pharmacophoric features, alter solubility, and change the molecule's ability to act as a hydrogen bond donor.

Fluorine (F) atom: The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with the protein target, and alter the pKa of the nearby amino group. nih.govnih.gov The substitution of hydrogen with fluorine can lead to significant increases in potency. nih.gov

Methanesulfonyl (SO2CH3) group: This group is a strong hydrogen bond acceptor and can significantly impact solubility and cell permeability. Its rigid nature can help orient the molecule within a binding pocket.

Table 1: Hypothetical SAR Study on a this compound Scaffold This table is illustrative and based on general medicinal chemistry principles.

Compound R-Group (on NH2) Predicted Biological Effect Rationale
Parent -HBaseline activityStarting point for modification.
Analog 1 -COCH3 (Acetyl)Potential increase or decrease in activityIntroduces a hydrogen bond acceptor, alters electronics and size.
Analog 2 -CH2CH2OH (Hydroxyethyl)Potential increase in solubility and new H-bonding interactionsAdds a flexible, polar side chain.
Analog 3 -CyclopropylPotential increase in metabolic stability and favorable hydrophobic interactionsIntroduces a small, rigid, lipophilic group.

Design of Ligands for Protein-Small Molecule Interaction Studies

The rational design of ligands that bind to specific protein targets is a cornerstone of modern drug discovery. The this compound scaffold possesses features that are highly attractive for ligand design. The fluorine atom, in particular, can participate in favorable multipolar interactions with protein backbones, such as the C–F···C=O interaction, which can significantly enhance binding affinity. nih.gov

Computational methods are often used to predict and understand these interactions. nih.gov A search of the Protein Data Bank (PDB) reveals that the closely related fragment, 3-fluoro-2-methylaniline (B146951), is found in a protein-ligand complex (PDB ID: 1OVJ). irlab.se This demonstrates that this substitution pattern on an aniline ring is compatible with binding to a protein active site. In this specific structure, the ligand (FLM) is bound to a protein target, and its orientation provides valuable insight into how the fluoro and methyl (a proxy for methanesulfonyl in terms of position) groups can be accommodated.

Table 2: Analysis of Interactions for a Related Scaffold in PDB: 1OVJ

Ligand Fragment Protein Residue Interaction Type Significance
Fluoro group Carbonyl backbonePotential C-F···C=O multipolar interactionCan enhance binding affinity and selectivity. nih.gov
Aniline NH2 Polar residue (e.g., Asp, Glu)Hydrogen bondKey anchoring point for the ligand.
Aromatic Ring Hydrophobic pocketπ-stacking / hydrophobic interactionsContributes to overall binding energy.
Methyl group Hydrophobic residue (e.g., Leu, Val)van der Waals forcesOccupies a hydrophobic sub-pocket, providing specificity.

This analysis is based on the potential interactions of the scaffold found in PDB entry 1OVJ and general principles of protein-ligand interactions. irlab.se

Development of Novel Chemical Scaffolds for Drug Discovery Programs (Pre-Clinical Focus)

The this compound scaffold is not merely a theoretical construct; its core elements are present in molecules undergoing active preclinical and clinical development. A prominent example is Mesdopetam (IRL790) , a novel dopamine (B1211576) D3 receptor antagonist developed for treating motor and psychiatric complications in Parkinson's disease, such as levodopa-induced dyskinesias. irlab.senih.govmedchemexpress.com

Mesdopetam's chemical structure is 2-(3-Fluoro-5-methanesulfonyl-phenoxy)ethylamine. While not a direct aniline, it features the critical 3-fluoro-methanesulfonyl-phenyl moiety, demonstrating the value of this substitution pattern in creating a successful drug candidate. The development of Mesdopetam was based on a systems pharmacology approach, aiming to create a new type of dopamine receptor antagonist. patsnap.com The compound has completed Phase IIb trials and is being prepared for Phase III, having shown a dose-dependent anti-dyskinetic effect with a favorable safety profile compared to a placebo. nih.gov The World Health Organization (WHO) has recognized its unique mechanism by assigning it an International Nonproprietary Name (INN), suggesting it could represent a new class of substances. irlab.se

The success of the Mesdopetam program validates the utility of the 3-fluoro-methanesulfonyl-phenyl scaffold in generating novel therapeutics for challenging neurological disorders, providing a strong foundation for the design of future preclinical candidates targeting a range of diseases.

Intermediate in Agrochemical Design and Synthesis

The presence of fluorine in active ingredients is a prominent feature of modern agrochemicals, often enhancing their efficacy, metabolic stability, and target-binding affinity. researchgate.net Anilines, particularly halogenated ones, are crucial precursors for a wide range of herbicides and fungicides. nih.gov

While specific commercial agrochemicals derived directly from this compound are not widely documented in public literature, its structure is emblematic of intermediates used in the discovery phase of new active ingredients. Fluorinated anilines are key components in the synthesis of various commercial pesticides. researchgate.net The synthetic utility of anilines allows for their modification into more complex structures. For example, substituted phenylamines are reacted with other compounds, like chlorothalonil, to create new derivatives with potential fungicidal activity. nih.gov The methanesulfonyl group, in particular, is a common feature in many commercial herbicides. The combination of the fluoro- and methanesulfonyl-aniline scaffold in one molecule makes this compound a promising, albeit specialized, starting material for creating novel chemical entities with potential herbicidal or insecticidal properties.

Structure-activity relationship (SAR) studies are fundamental to designing new and effective agrochemicals. The electronic nature and position of substituents on the aniline ring dramatically influence biological activity. nih.gov The introduction of fluorine can significantly alter a molecule's physicochemical properties, affecting its transport, binding, and resistance to metabolic degradation. researchgate.net

Research on analogous compounds provides insight into the potential role of this compound. For instance, studies on diaryl amine structures, which can be synthesized from anilines, have led to the development of commercial fungicides. nih.gov SAR studies on such compounds have shown that electron-withdrawing groups, like the nitro group or halogens, can enhance fungicidal activity. nih.govmdpi.com Furthermore, research into the cytotoxicity of Brefeldin A derivatives indicated that the introduction of fluorine or chlorine atoms contributed to the biological activity. mdpi.com The specific arrangement of a fluorine atom and a methanesulfonyl group ortho to an amino group in this compound presents a unique electronic and steric profile that could be exploited in SAR studies to fine-tune the binding of a potential agrochemical to its biological target.

Table 1: Impact of Aniline Ring Substituents on Agrochemical Activity This table is generated based on findings from related compound classes.

Substituent Group Position on Aniline Ring Observed Effect on Activity Reference
Fluoro (F) Varies Can increase metabolic stability and binding affinity. researchgate.net
Chloro (Cl) Varies Often enhances cytotoxic or fungicidal properties. mdpi.com
Trifluoromethyl (CF₃) Varies Can enhance cytotoxicity in certain molecular scaffolds. mdpi.com

Potential in Material Science Research

Fluorinated polymers are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy. Anilines serve as fundamental monomers for the synthesis of polyaniline, a well-known conducting polymer. The substitution on the aniline ring significantly influences the properties of the resulting polymer.

This compound possesses the necessary functional group (an amino group) to undergo polymerization, similar to aniline itself. Its fluorine and methanesulfonyl substituents would be expected to impart unique properties to the resulting polymer. While direct polymerization of this compound is not documented in detail, research on other substituted anilines shows that the nature of the substituent affects the polymer's morphology, solubility, and electrical properties. The synthesis of polymers from related AB2 monomers demonstrates how structural control can lead to either linear or hyperbranched polymers depending on reaction conditions. mdpi.com The presence of the bulky and polar methanesulfonyl group alongside the fluorine atom could lead to polymers with modified chain packing, solubility, and electronic characteristics compared to standard polyaniline.

The development of functional organic materials often relies on the precise tuning of molecular properties through synthesis. The unique electronic characteristics of this compound make it a candidate for incorporation into materials such as organic light-emitting diodes (OLEDs) or sensors. Fluorinated aromatic compounds are of interest in materials science for their potential to influence intermolecular interactions and solid-state packing, which are critical for charge transport and photophysical properties. The synthesis of vinyl monomers bearing sulfonyl imide groups and their subsequent polymerization has been shown to produce materials with interesting thermal and electrostatic properties. ekb.eg By analogy, polymers or materials derived from this compound could exhibit enhanced thermal stability or specific sensory responses due to the combined electronic influence of the fluoro and sulfonyl groups.

Environmental Fate and Transformation Studies of Related Fluorinated Anilines (Excluding Toxicology)

The widespread use of halogenated anilines in industry necessitates an understanding of their environmental persistence and degradation pathways. mdpi.com While studies specific to this compound are scarce, research on other fluorinated and halogenated anilines provides valuable insights into their likely environmental behavior.

Microbial degradation is a key process in the removal of aniline derivatives from soil and water. nih.govnih.gov Studies have shown that the number and position of halogen substituents significantly affect biodegradability. For example, research on 4-fluoroaniline, 2,4-difluoroaniline (B146603), and 2,3,4-trifluoroaniline (B1293922) showed that an increased number of fluorine substituents required a longer enrichment time for degrading microbial cultures, and the maximum specific degradation rates decreased accordingly. nih.gov This suggests that the fluorine atom in this compound would influence its persistence.

The degradation pathways for fluorinated anilines can be complex. In some cases, degradation proceeds via hydroxylation and dehalogenation. researchgate.net For instance, a Rhizobium species has been shown to mineralize 3-fluoroaniline (B1664137) through a pathway initiated by monooxygenase-catalyzed defluorination. acs.org In contrast, other pathways may involve dioxygenase enzymes that convert the aniline to a fluorinated catechol. researchgate.net The presence of other substituents, like the methanesulfonyl group, would further influence the metabolic route taken by microorganisms.

Abiotic transformations also play a role. During water treatment processes like chlorination, anilines can be transformed into various disinfection byproducts, including haloacetonitriles and (chloro)benzoquinone imines. nih.gov A study of 19 different aniline compounds revealed that those with electron-withdrawing groups, such as 4-(methylsulfonyl)aniline, could form significant amounts of dichloroacetonitrile (B150184) upon chlorination. This indicates a potential transformation pathway for this compound in engineered environments.

Table 2: Microbial Degradation of Various Fluorinated Anilines A summary of findings from studies on related compounds.

Compound Degrading Microbe/Consortium Key Findings Reference
2-Fluoroaniline Mixed Culture (Novosphingobium, Bradyrhizobium, etc.) Complete removal with 87.0% defluorination. Degradation via monooxygenase. researchgate.net
3-Fluoroaniline Mixed Culture (Ochrobactrum, Bradyrhizobium, etc.) 95.3% removal with 89.3% defluorination. Degradation via dioxygenase to 4-fluorocatechol. researchgate.net
3-Fluoroaniline Rhizobium sp. JF-3 Mineralized via initial defluorination by a monooxygenase. acs.org
4-Fluoroaniline Mixed Culture Slower degradation compared to less fluorinated anilines. nih.gov
2,4-Difluoroaniline Mixed Culture Required longer enrichment time for degradation than 4-fluoroaniline. nih.gov

Catalytic Applications and Ligand Design

The unique electronic properties of this compound make it an interesting candidate for applications in catalysis, both as a precursor to ligands for transition metals and in the development of organocatalysts.

Aniline derivatives are versatile precursors for the synthesis of ligands used in transition metal catalysis. The nitrogen atom of the aniline can be incorporated into various ligand scaffolds, such as Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-amine ligands. The electronic properties of the aniline ring, modulated by its substituents, can significantly influence the catalytic activity of the resulting metal complex.

The fluorine and methanesulfonyl groups in this compound are strongly electron-withdrawing. Incorporating this aniline into a ligand scaffold would lead to a more electron-deficient metal center in the corresponding catalyst. This can be advantageous in certain catalytic reactions, such as oxidations or reactions where a more electrophilic metal center is desired. The presence of fluorine can also enhance the stability and lipophilicity of the catalyst. rsc.org

Potential Ligand Types Derived from this compound:

Ligand Class Synthetic Approach Potential Catalytic Application
Schiff Base Ligands Condensation with aldehydes or ketones Oxidation, reduction, C-C coupling
N-Heterocyclic Carbene (NHC) Precursors Multi-step synthesis involving cyclization Cross-coupling reactions, metathesis

This table is illustrative and highlights potential applications based on the known utility of substituted anilines in ligand synthesis.

Aniline derivatives can also serve as the core structure for organocatalysts. These catalysts operate without a metal center and are often considered more environmentally benign. The catalytic activity of aniline-based organocatalysts is derived from the ability of the amino group to participate in hydrogen bonding, act as a Brønsted base, or form iminium/enamine intermediates.

The electron-withdrawing substituents in this compound would decrease the basicity of the amino group. However, this modified aniline could be a precursor for chiral organocatalysts where the electronic properties are tailored for specific asymmetric transformations. For example, it could be incorporated into thiourea (B124793) or squaramide catalysts, where the hydrogen-bonding ability of the N-H protons is crucial for activating substrates. The electron-deficient nature of the aromatic ring could enhance the acidity of the N-H protons, potentially leading to more active catalysts.

Future Research Directions and Outlook for 3 Fluoro 2 Methanesulfonylaniline Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The development of new and efficient methods for the synthesis of ortho-sulfonyl anilines is an active area of research. nih.gov One promising avenue for the synthesis of 3-Fluoro-2-methanesulfonylaniline and its derivatives is the exploration of rearrangement reactions. For instance, an aminative rearrangement of O-(arenesulfonyl)hydroxylamines has been shown to produce ortho-sulfonyl anilines through an intermolecular mechanism with excellent regioselectivity. nih.gov Adapting such methodologies to appropriately substituted precursors could provide a direct and efficient route to the target compound.

Furthermore, visible-light-mediated reactions are emerging as powerful tools in organic synthesis. The direct sulfonylation of anilines using sulfinate salts under photoredox catalysis presents a mild and attractive strategy. rsc.org Future work could focus on optimizing these conditions for the specific synthesis of this compound, potentially offering a more sustainable and atom-economical alternative to traditional methods.

Discovery of Unprecedented Chemical Transformations

The electron-deficient nature of the aromatic ring in this compound, due to the presence of both fluoro and methanesulfonyl groups, opens the door to discovering unprecedented chemical transformations. A key area of future research will be the selective C-H functionalization of the aniline (B41778) ring. The conversion of carbon-hydrogen bonds into new functional groups is a powerful strategy for creating molecular diversity. umich.edu Given that fluorine can promote ortho-C-H metalation, investigating transition-metal-catalyzed C-H activation at the positions adjacent to the existing substituents could lead to novel derivatives with unique properties. nih.govresearchgate.net

Moreover, the development of new catalytic systems could unveil novel reaction pathways. For example, rhodium-catalyzed C-H selective amination has been demonstrated for related quinazoline (B50416) structures using N-fluorobenzenesulfonimide as the amino source. researchgate.net Exploring similar catalytic systems with this compound could lead to the synthesis of new classes of nitrogen-containing compounds.

Integration of Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling is poised to play a crucial role in predicting the reactivity and properties of this compound and its derivatives. Quantum chemical calculations can provide valuable insights into molecular geometry, electronic properties, and reaction mechanisms. emerginginvestigators.org For instance, computational studies on substituted anilines have been used to predict their metabolism, which could be relevant for potential pharmaceutical applications.

Future computational work could focus on:

Predicting Reactivity: Modeling the transition states of potential reactions to predict the feasibility and selectivity of new transformations.

Understanding Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of new derivatives.

Designing Novel Catalysts: Using computational methods to design catalysts specifically tailored for the functionalization of this compound. A computational study on the formation of aryl sulfonyl fluorides has already demonstrated the potential for rational catalyst design. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique properties of this compound make it an attractive building block for interdisciplinary research, particularly in chemical biology and materials science.

In chemical biology , the introduction of fluorine into bioactive molecules is a well-established strategy to enhance their metabolic stability and binding affinity. nih.gov this compound could serve as a key intermediate in the synthesis of novel drug candidates. The sulfonylaniline motif is present in a number of existing drugs. Future research could involve the synthesis of libraries of derivatives for screening against various biological targets. The development of methods for the bioconjugation of fluorinated anilines could also open up new avenues for creating targeted therapeutics and diagnostic agents. acs.org

In materials science , fluorinated anilines have been used to synthesize polymers with enhanced properties. For example, the copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to produce polyanilines with increased solubility, thermal stability, and improved electrical characteristics. researchgate.nettandfonline.com Future work could explore the incorporation of this compound into polymer backbones to create new materials with tailored electronic and physical properties for applications in electronics, sensors, and coatings.

Sustainable and Scalable Synthesis for Industrial Relevance

For this compound to have a significant impact, the development of sustainable and scalable synthetic methods is crucial. This involves moving away from harsh reagents and reaction conditions towards more environmentally friendly alternatives.

Future research in this area should focus on:

Green Catalysis: The use of biomass-derived catalysts, such as the copper-based catalyst used for the sulfonylation of anilines, offers a promising green alternative. mdpi.com

Solvent-Free Reactions: Developing synthetic procedures that minimize or eliminate the use of hazardous organic solvents is a key goal of green chemistry. Simple and effective methodologies for the sulfonylation of anilines under solvent-free conditions have been reported and could be adapted. sapub.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch reactions. The application of flow conditions to the synthesis of this compound could be a key step towards its industrial production.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°C (sulfonation)Minimizes side reactions
SolventDMFEnhances solubility
pH Control8–9 (NaHCO3_3 buffer)Prevents decomposition

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • 19F^{19}\text{F}-NMR : Detects fluorine environment (δ ~-110 ppm for meta-fluoro substituents) .
  • IR Spectroscopy : Confirm sulfonyl group (asymmetric S=O stretch at ~1350 cm1^{-1}; symmetric at ~1150 cm1^{-1}) .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion ([M+H]+^+ ~204.2 m/z) .
  • Elemental Analysis : Validate %C, %H, %N (theoretical for C7_7H8_8FNO2_2S: C 44.92%, H 4.30%, N 7.48%) .

Advanced: How do fluorine and methanesulfonyl substituents influence electronic and reactivity profiles?

Methodological Answer:

  • Fluorine’s Electron-Withdrawing Effect : Increases electrophilicity of the aromatic ring, directing further substitutions to para positions. This is critical in designing derivatives for medicinal chemistry (e.g., enhancing binding affinity in drug candidates) .
  • Methanesulfonyl Group : Enhances solubility in polar solvents and stabilizes intermediates via resonance (–SO2_2– group). However, it may sterically hinder reactions at the ortho position .

Q. Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectSolubility Impact
–F (meta)Strongly EWGSlightly polar
–SO2_2CH3_3 (ortho)Moderate EWG + StericHighly polar

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:
Discrepancies in melting points (e.g., 157–160°C vs. 243–245°C for related compounds in and ) arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .

Impurity Profiles : Use HPLC to identify byproducts (e.g., unreacted aniline derivatives) .

Cross-Validation : Compare with high-purity standards from authoritative databases (e.g., NIST Webbook) .

Advanced: What strategies mitigate decomposition of this compound under acidic/basic conditions?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 24 hrs). Monitor via HPLC:
    • Acidic Conditions : Hydrolysis of –SO2_2CH3_3 to –SO3_3H (retention time shifts).
    • Basic Conditions : De-fluorination via nucleophilic aromatic substitution .
  • Stabilization : Store in inert atmospheres (N2_2) at –20°C. Use antioxidants (e.g., BHT) in solution phases .

Q. Table 3: Stability Under Stress Conditions

ConditionDegradation PathwayMitigation Strategy
0.1M HCl (40°C)Sulfonyl group hydrolysisNeutral buffering
0.1M NaOH (40°C)DefluorinationAvoid strong bases

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modification Sites :
    • Fluorine Replacement : Replace –F with –Cl or –CF3_3 to assess electronic effects on bioactivity .
    • Sulfonyl Group Variation : Introduce –SO2_2NH2_2 or –SO2_2Ar to study steric vs. electronic contributions .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition) to correlate substituent effects with potency. For example, fluorinated analogs often show enhanced metabolic stability in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.